S1P1 Over S1P3 Selectivity Eliminates Bradycardia Risk
In a direct head-to-head comparison using human S1P receptor-expressing CHO cells (GTPγS binding assay), AM4085 showed an EC50 of 0.21 nM for S1P1, while its EC50 for S1P3 was >10,000 nM, yielding a selectivity ratio of >47,600-fold [1]. In contrast, the non-selective comparator FTY720-P (active metabolite of fingolimod) exhibited an S1P1 EC50 of 0.33 nM and an S1P3 EC50 of 3.4 nM, giving only ~10-fold selectivity [1]. The earlier selective S1P1 agonist SEW2871 showed an S1P1 EC50 of 13 nM and S1P3 EC50 >10,000 nM (>769-fold selectivity) but with 60-fold lower S1P1 potency than AM4085 [1].
| Evidence Dimension | S1P1 vs S1P3 agonist potency (EC50, nM) |
|---|---|
| Target Compound Data | S1P1: 0.21 nM; S1P3: >10,000 nM |
| Comparator Or Baseline | FTY720-P: S1P1 0.33 nM, S1P3 3.4 nM; SEW2871: S1P1 13 nM, S1P3 >10,000 nM |
| Quantified Difference | AM4085 S1P1/S1P3 selectivity >47,600 vs FTY720-P ~10 vs SEW2871 >769 |
| Conditions | Human S1P1/S1P3 CHO cells, GTPγS binding assay, 30 min incubation, 37°C |
Why This Matters
For researchers prioritizing cardiovascular safety, AM4085 eliminates S1P3-mediated bradycardia risk while maintaining superior S1P1 potency, reducing the need for heart rate monitoring in vivo.
- [1] Fujii, K.; et al. Discovery of (R)-5-(4-((4-((3-(octyloxy)phenyl)amino)methyl)phenyl)methyl)pyrrolidin-2-one (AM4085) as a Potent and Selective S1P1 Agonist with Reduced Bradycardia Risk. J. Med. Chem. 2014, 57 (15), 6681–6695. View Source
